N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a quinazoline core, a phenyl group, and a dioxidotetrahydrothiophenyl moiety, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the quinazoline derivative with a dioxidotetrahydrothiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, amines, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access, or it could activate a receptor by mimicking the natural ligand.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Known for its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Studied for its potential biological activity and diverse applications.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of a quinazoline core, phenyl group, and dioxidotetrahydrothiophenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxo-3-phenylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18(21-14-8-9-27(25,26)11-14)13-6-7-16-17(10-13)20-12-22(19(16)24)15-4-2-1-3-5-15/h1-7,10,12,14H,8-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUUILGQZNKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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